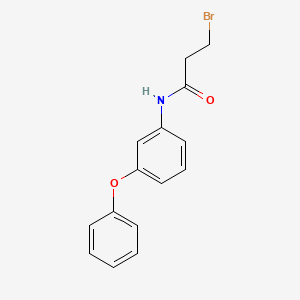
3-Bromo-N-(3-phenoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(3-phenoxyphenyl)propanamide is an organic compound with the molecular formula C15H14BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide chain and a phenoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(3-phenoxyphenyl)propanamide typically involves the following steps:
Amidation: The amidation reaction involves the coupling of a brominated propanamide with 3-phenoxyphenylamine. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
3-Bromo-N-(3-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or dehalogenated products.
科学研究应用
3-Bromo-N-(3-phenoxyphenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-N-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxyphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
3-Bromo-N-(3-phenylmethoxyphenyl)propanamide: Similar structure with a phenylmethoxy group instead of a phenoxy group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety.
3-Bromo-N-phenylpropanamide: Lacks the phenoxyphenyl group, making it less complex.
Uniqueness
3-Bromo-N-(3-phenoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a phenoxyphenyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
620597-96-8 |
|---|---|
分子式 |
C15H14BrNO2 |
分子量 |
320.18 g/mol |
IUPAC 名称 |
3-bromo-N-(3-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C15H14BrNO2/c16-10-9-15(18)17-12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
InChI 键 |
DQDVHQYQBNRHMR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Pyridin-2-yl)methyl]-L-methioninamide](/img/structure/B14235486.png)

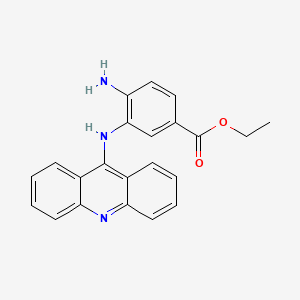
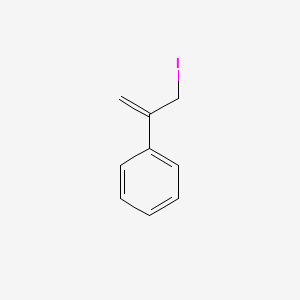

![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![5-[(3-ethylcyclohex-2-en-1-yl)methyl]-1H-imidazole](/img/structure/B14235517.png)
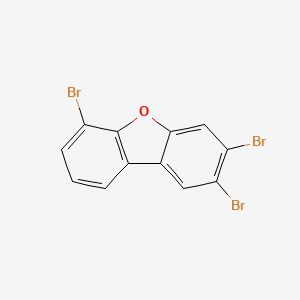
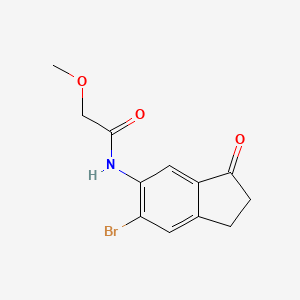
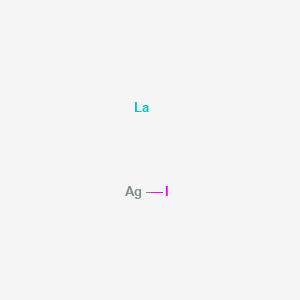
![N-[5-(2,6-Dimethylpyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14235537.png)

![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
